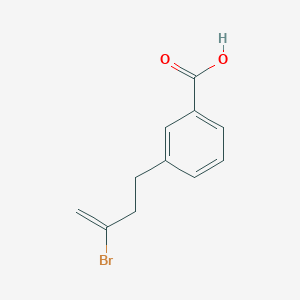

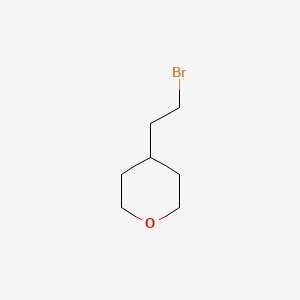

3-(3-Bromo-3-butenyl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of bromo-substituted benzoic acid derivatives can involve various methods, including radical bromination and regiospecific synthesis routes. For instance, the synthesis of 3,5-bis(bromomethyl)benzoic acid was achieved through a four-step route starting from 1,3,5-benzenetricarboxylic acid, indicating that multi-step synthetic pathways are often employed to obtain specific bromo-substituted benzoic acids . Similarly, the synthesis of other bromo-substituted compounds, such as 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one, involves the use of catalysts like InCl3•4H2O to promote the reaction .

Molecular Structure Analysis

The molecular structure of bromo-substituted benzoic acids can be characterized using various techniques, including X-ray crystallography, Hirshfeld surface analysis, and DFT calculations. For example, the X-ray structure characterization of antipyrine derivatives provided insights into the crystal packing and stabilization of the compounds through hydrogen bonds and π-interactions . These techniques can be applied to understand the molecular structure of 3-(3-Bromo-3-butenyl)benzoic acid as well.

Chemical Reactions Analysis

Bromo-substituted benzoic acids can undergo a variety of chemical reactions. The study on 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one showed that it can react with benzenethiols to give both addition-elimination and substitution products . This suggests that 3-(3-Bromo-3-butenyl)benzoic acid may also participate in similar reactions, potentially acting as a precursor for the synthesis of various organic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted benzoic acids can be influenced by their molecular structure. For instance, the presence of bromine atoms can affect the reactivity, as seen in the study of 4-bromo-3-(methoxymethoxy) benzoic acid, where DFT calculations were used to predict reactivity descriptors . Additionally, the antimicrobial activity of metal complexes derived from bromo-benzoic acids indicates that these compounds can have significant biological properties .

科学的研究の応用

Benzoic Acid and Derivatives in Biological Systems

Benzoic acid derivatives, such as those studied by Mao et al. (2019), have shown significant effects on gut functions due to their antibacterial and antifungal properties. These compounds are utilized in foods and feeds, and appropriate levels can improve gut health by regulating enzyme activity, redox status, immunity, and microbiota, highlighting the importance of these compounds in promoting health and growth (Mao et al., 2019).

Synthetic Applications and Chemical Properties

The synthesis and characterization of benzoic acid derivatives, such as the work by Tjahjono et al. (2022), offer insights into the development of novel compounds with potential as alternatives to existing pharmaceuticals. Their research into salicylic acid derivatives reveals the ongoing search for compounds with reduced toxicity and enhanced therapeutic profiles (Tjahjono et al., 2022).

Environmental and Toxicological Studies

Investigations into the environmental impact and toxicological profiles of benzoic acid derivatives are critical for assessing their safety and ecological consequences. Studies such as the physiologically-based pharmacokinetic analysis by Hoffman and Hanneman (2017) provide a foundation for understanding the metabolic pathways of benzoic acid in different species, which is crucial for evaluating dietary exposures and reducing interspecies uncertainty in toxicological risk assessment (Hoffman & Hanneman, 2017).

Pharmacological and Therapeutic Research

Research into the pharmacological applications of benzoic acid derivatives, such as the exploration of cinnamic acid derivatives for anticancer properties by De et al. (2011), underscores the therapeutic potential of these compounds. The study highlights the versatility of the benzoic acid structure in medicinal research, offering a pathway for the development of traditional and novel antitumor agents (De et al., 2011).

作用機序

Target of Action

Benzofuran compounds, which are structurally similar, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzofuran derivatives interact with their targets to exert their biological effects .

Biochemical Pathways

Benzofuran derivatives are known to affect various biochemical pathways due to their diverse pharmacological activities .

Pharmacokinetics

The compound’s boiling point is predicted to be 3631±350 °C , which may influence its bioavailability.

Result of Action

Benzofuran derivatives have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Action Environment

Environmental factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .

特性

IUPAC Name |

3-(3-bromobut-3-enyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-8(12)5-6-9-3-2-4-10(7-9)11(13)14/h2-4,7H,1,5-6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOWKOSNUKJOPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC(=CC=C1)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641264 |

Source

|

| Record name | 3-(3-Bromobut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

732249-31-9 |

Source

|

| Record name | 3-(3-Bromobut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-8-fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one](/img/structure/B1291701.png)

![Benzo[d]thiazol-5-ylmethanol](/img/structure/B1291708.png)

![5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1291737.png)